molecular formula C13H22O2 B14368724 2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol CAS No. 90292-56-1

2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol

Cat. No.: B14368724
CAS No.: 90292-56-1
M. Wt: 210.31 g/mol
InChI Key: AVEHMXBYNDVAGG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a spirocyclic framework, which is a common motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Medicine: Its unique structure makes it a potential candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
  • (2R,8R,8aS)-8,8a-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,7,8,8a-hexahydronaphthalene
  • 1,4-Dimethyl-7-(prop-1-en-2-yl)decahydroazulen-4-ol

Uniqueness

2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90292-56-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol

InChI

InChI=1S/C13H22O2/c1-9(2)11-6-7-12(4,14)13(11)8-5-10(3)15-13/h10-11,14H,1,5-8H2,2-4H3

InChI Key

AVEHMXBYNDVAGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(O1)C(CCC2(C)O)C(=C)C

Origin of Product

United States

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